molecular formula C14H30N2S B14525974 N-Heptyl-N'-hexan-2-ylthiourea CAS No. 62549-27-3

N-Heptyl-N'-hexan-2-ylthiourea

Cat. No.: B14525974
CAS No.: 62549-27-3
M. Wt: 258.47 g/mol
InChI Key: NLRSBZSNAZGLHJ-UHFFFAOYSA-N
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Description

N-Heptyl-N’-hexan-2-ylthiourea is an organic compound belonging to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom in the urea is replaced by a sulfur atom. This compound is characterized by the presence of a thiourea functional group, which is known for its diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptyl-N’-hexan-2-ylthiourea typically involves the reaction of heptylamine with hexan-2-yl isothiocyanate. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

On an industrial scale, the production of N-Heptyl-N’-hexan-2-ylthiourea can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-N’-hexan-2-ylthiourea undergoes various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-Heptyl-N’-hexan-2-ylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Heptyl-N’-hexan-2-ylthiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N’-phenylthiourea
  • N-Ethyl-N’-propylthiourea
  • N-Butyl-N’-pentylthiourea

Uniqueness

N-Heptyl-N’-hexan-2-ylthiourea is unique due to its specific alkyl chain lengths, which influence its solubility, reactivity, and biological activity. Compared to other thioureas, it may exhibit distinct properties in terms of binding affinity to metal ions and enzymes, making it a valuable compound for specific applications.

Properties

CAS No.

62549-27-3

Molecular Formula

C14H30N2S

Molecular Weight

258.47 g/mol

IUPAC Name

1-heptyl-3-hexan-2-ylthiourea

InChI

InChI=1S/C14H30N2S/c1-4-6-8-9-10-12-15-14(17)16-13(3)11-7-5-2/h13H,4-12H2,1-3H3,(H2,15,16,17)

InChI Key

NLRSBZSNAZGLHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=S)NC(C)CCCC

Origin of Product

United States

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